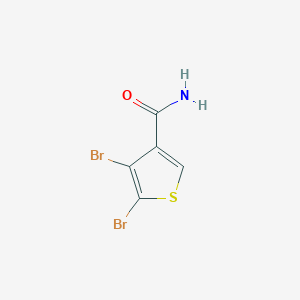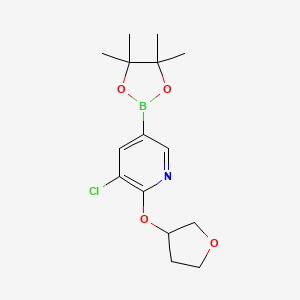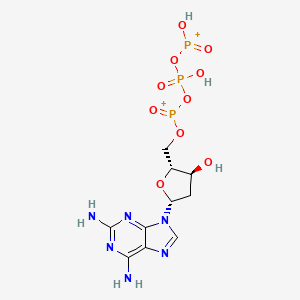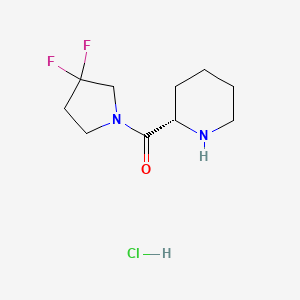
4,5-Dibromothiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-二溴噻吩-3-甲酰胺: 是一种有机化合物,化学式为C5H3Br2NOS。它是噻吩的衍生物,噻吩是一种含有硫的五元芳香环。在 4 和 5 位上的溴原子以及在 3 位上的甲酰胺基团的存在使这种化合物在各种化学应用中特别有趣。
准备方法
合成路线和反应条件: 4,5-二溴噻吩-3-甲酰胺的合成通常涉及噻吩衍生物的溴化,然后引入甲酰胺基团。一种常见的方法包括:
溴化: 噻吩在催化剂(如铁或氯化铝)存在下,用溴或 N-溴代琥珀酰亚胺 (NBS) 溴化,在 4 和 5 位引入溴原子。
甲酰胺形成: 然后将二溴噻吩与合适的胺或氨反应,在 3 位形成甲酰胺基团。
工业生产方法: 4,5-二溴噻吩-3-甲酰胺的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高该化合物的效率和产率。
化学反应分析
反应类型: 4,5-二溴噻吩-3-甲酰胺会发生各种化学反应,包括:
取代反应: 溴原子可以使用有机金属化合物等试剂被其他官能团取代。
氧化和还原: 噻吩环可以被氧化生成亚砜或砜,而还原可以导致生成二氢噻吩。
偶联反应: 该化合物可以参与偶联反应,如铃木-宫浦偶联和 Stille 偶联,以形成更复杂的结构。
常用试剂和条件:
取代: 通常使用有机锂试剂或格氏试剂进行取代反应。
氧化: 使用过氧化氢或间氯过氧苯甲酸 (m-CPBA) 等氧化剂。
还原: 使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
主要产品:
取代: 形成各种取代的噻吩。
氧化: 形成噻吩亚砜和砜。
还原: 形成二氢噻吩。
科学研究应用
4,5-二溴噻吩-3-甲酰胺在科学研究中有多种应用:
化学: 用作合成更复杂的有机分子和聚合物的结构单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医学: 由于其独特的结构特征,被探索为潜在的候选药物。
工业: 用于电子材料的开发,如有机半导体和导电聚合物。
作用机制
4,5-二溴噻吩-3-甲酰胺的作用机制取决于其具体的应用:
生物活性: 该化合物可能与特定的酶或受体相互作用,导致生物途径的抑制或激活。
电子性质: 在电子应用中,该化合物的共轭体系允许高效的电荷传输,使其适用于有机电子器件。
相似化合物的比较
类似化合物:
- 4,5-二溴噻吩-2-甲酰胺
- 4,5-二溴噻吩-3-羧酸
- 4,5-二溴噻吩
比较:
- 4,5-二溴噻吩-3-甲酰胺 由于在 3 位存在甲酰胺基团,其反应性和生物活性会受到影响,因此是独一无二的。
- 4,5-二溴噻吩-2-甲酰胺 的甲酰胺基团位于 2 位,导致不同的化学性质和反应性。
- 4,5-二溴噻吩-3-羧酸 含有羧酸基团而不是甲酰胺基团,影响其酸度和潜在的应用。
- 4,5-二溴噻吩 没有甲酰胺基团,使其在某些应用中不太灵活。
属性
分子式 |
C5H3Br2NOS |
|---|---|
分子量 |
284.96 g/mol |
IUPAC 名称 |
4,5-dibromothiophene-3-carboxamide |
InChI |
InChI=1S/C5H3Br2NOS/c6-3-2(5(8)9)1-10-4(3)7/h1H,(H2,8,9) |
InChI 键 |
UAXAXHWWERKUQL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(S1)Br)Br)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,2-Dimethylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12074837.png)

![2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B12074855.png)







![3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12074891.png)
